molecular formula C11H9N3O B2753736 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 82380-65-2

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B2753736
CAS No.: 82380-65-2
M. Wt: 199.213
InChI Key: UHWOXTBRTCBJEU-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of an indole and an oxadiazole ring

Mechanism of Action

Target of Action

The primary target of the compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

The compound interacts with its target, NF-κB, by inhibiting its activation . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it disrupts the normal functioning of this pathway, leading to a decrease in the transcription of genes regulated by NF-κB . This can have downstream effects on various biological processes, including inflammation, immunity, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under these conditions

Result of Action

The compound induces antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .

Action Environment

The storage temperature of the compound is mentioned to be between 2-8°c , suggesting that temperature could be a factor influencing its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with an indole derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3,4-oxadiazol-2-yl derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Indole derivatives: Compounds containing the indole ring, which are known for their diverse biological activities.

Uniqueness

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWOXTBRTCBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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